molecular formula C6H10N4O B13252969 6-Amino-2-(aminomethyl)-5-methyl-3,4-dihydropyrimidin-4-one

6-Amino-2-(aminomethyl)-5-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B13252969
M. Wt: 154.17 g/mol
InChI Key: UEJJSFUHFGNJGP-UHFFFAOYSA-N
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Description

6-Amino-2-(aminomethyl)-5-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(aminomethyl)-5-methyl-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine with formaldehyde and methylamine under basic conditions. The reaction proceeds through nucleophilic substitution and cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(aminomethyl)-5-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Halogenation and alkylation reactions can introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide, while alkylation can be performed using alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated pyrimidine derivatives.

Scientific Research Applications

6-Amino-2-(aminomethyl)-5-methyl-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Amino-2-(aminomethyl)-5-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylpyridine: Similar in structure but lacks the aminomethyl group.

    6-Amino-2-thiouracil: Contains a sulfur atom instead of the aminomethyl group.

    5-Hydroxy-2-aminomethyl-1H-indole-3-carboxylic acid: Contains an indole ring instead of a pyrimidine ring.

Uniqueness

6-Amino-2-(aminomethyl)-5-methyl-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its aminomethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Biological Activity

Overview

6-Amino-2-(aminomethyl)-5-methyl-3,4-dihydropyrimidin-4-one, with the CAS number 1343188-19-1, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of organic compounds known as aminopyrimidines, which are characterized by their amino group attached to a pyrimidine ring structure. The molecular formula of this compound is C6H10N4OC_6H_{10}N_4O with a molecular weight of 154.17 g/mol .

Anticancer Properties

Recent studies have highlighted the anticancer potential of various pyrimidine derivatives, including this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For example, derivatives similar to this compound have demonstrated significant growth inhibition in human gastric and liver cancer cells, with IC50 values indicating effective dose-response relationships .

Table 1: Cytotoxic Activity of Pyrimidine Derivatives

Compound NameCell Line TestedIC50 (µg/mL)
This compoundSGC-7901TBD
This compoundA549TBD
This compoundHepG2TBD

Note: TBD indicates that specific IC50 values for the compound were not provided in the literature reviewed.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cancer cells. These interactions may include inhibition of key enzymes or receptors involved in cell proliferation and survival pathways. For instance, structural modifications in related compounds have been shown to enhance their binding affinity to target proteins, leading to increased anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Research indicates that modifications to the amino and methyl groups on the pyrimidine ring can significantly alter the compound's potency against cancer cell lines. For example, compounds with additional aromatic substituents have shown improved inhibitory effects compared to their simpler counterparts .

Table 2: SAR Insights on Pyrimidine Derivatives

ModificationObserved Effect
Addition of aromatic groupsIncreased cytotoxicity
Variation in amino group positionAltered enzyme binding affinity

Case Studies

Several case studies have explored the biological activity of pyrimidine derivatives similar to this compound:

  • Study on Gastric Cancer Cells : A study demonstrated that a derivative exhibited over 75% growth inhibition in SGC-7901 cells at a concentration of 40 µg/mL. This suggests that structural modifications can enhance the efficacy of similar compounds against gastric cancer .
  • Liver Cancer Inhibition : Another investigation reported that certain modifications led to significant inhibition rates in HepG2 cells, further supporting the potential therapeutic applications of these compounds in treating liver cancer .

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

4-amino-2-(aminomethyl)-5-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C6H10N4O/c1-3-5(8)9-4(2-7)10-6(3)11/h2,7H2,1H3,(H3,8,9,10,11)

InChI Key

UEJJSFUHFGNJGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)CN)N

Origin of Product

United States

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